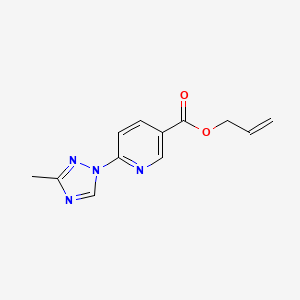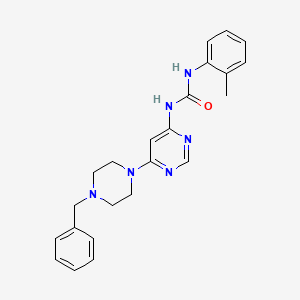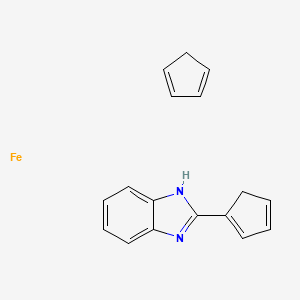![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/new.no-structure.jpg)
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a fluorinated phenolic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with fluorophenyl groups, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenol with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated phenols.
科学的研究の応用
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorinated phenolic group can interact with enzymes and receptors, modulating their activity. The pyrazole ring enhances binding affinity and specificity, leading to potential therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
4-fluorophenol: A simpler fluorinated phenol with similar chemical properties.
4-bromo-2-fluorophenol: Another halogenated phenol with distinct reactivity.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A related pyrazole derivative with different substituents.
Uniqueness
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is unique due to its dual fluorophenyl substitution, which imparts enhanced chemical stability and biological activity. The presence of both fluorine atoms and the pyrazole ring distinguishes it from simpler phenolic compounds and other pyrazole derivatives.
特性
CAS番号 |
763133-77-3 |
|---|---|
分子式 |
C15H10F2N2O |
分子量 |
272.255 |
IUPAC名 |
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
InChIキー |
LGKKOBPNLMCSTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
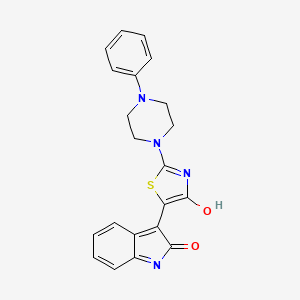

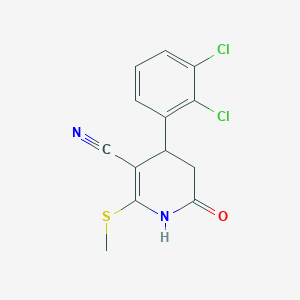
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2718223.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)

